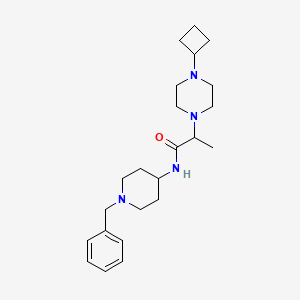
N-(2-methoxy-4-nitrophenyl)-2-(4-propan-2-ylazepan-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-4-nitrophenyl)-2-(4-propan-2-ylazepan-1-yl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a nitro group, a methoxy group, and an acetamide moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(4-propan-2-ylazepan-1-yl)acetamide typically involves multiple steps, starting with the nitration of 2-methoxyaniline to produce 2-methoxy-4-nitroaniline. This intermediate is then reacted with propan-2-ylazepan-1-ylacetyl chloride under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxy-4-nitrophenyl)-2-(4-propan-2-ylazepan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitroso derivatives and nitrate esters.
Reduction: Amines and amides.
Substitution: Alkoxy and halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: N-(2-methoxy-4-nitrophenyl)-2-(4-propan-2-ylazepan-1-yl)acetamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.
Medicine: The compound's biological activity has been explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N-(2-methoxy-4-nitrophenyl)-2-(4-propan-2-ylazepan-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, as it can undergo redox reactions within the body. The compound may also bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
N-(2-methoxy-4-nitrophenyl)propanamide
N-(4-methoxy-2-nitrophenyl)acetamide
2-Methoxy-4-nitrophenyl isothiocyanate
Uniqueness: N-(2-methoxy-4-nitrophenyl)-2-(4-propan-2-ylazepan-1-yl)acetamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-propan-2-ylazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-13(2)14-5-4-9-20(10-8-14)12-18(22)19-16-7-6-15(21(23)24)11-17(16)25-3/h6-7,11,13-14H,4-5,8-10,12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWOHAAJZNHCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(Thiadiazole-4-carbonyl)piperidin-4-yl]-(2,4,6-trifluorophenyl)methanone](/img/structure/B7178011.png)
![(2,3-dimethyl-1H-indol-5-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone](/img/structure/B7178031.png)
![Phenyl-[4-[[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]piperidin-1-yl]methanone](/img/structure/B7178043.png)
![7-[(4-Ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7178047.png)
![5-chloro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7178051.png)
![2-[4-(5-methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B7178054.png)
![Tert-butyl 4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B7178057.png)
![1-(4-Methylpiperazin-1-yl)-2-[1-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperidin-4-yl]ethanone](/img/structure/B7178062.png)
![1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7178072.png)
![6,7-Dimethoxy-2-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B7178078.png)


![2-[1-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]ethyl]-3H-quinazolin-4-one](/img/structure/B7178083.png)
![4-Methyl-3-[3-[(2-methylpiperidin-1-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B7178100.png)
